3-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, etc. For “5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride”, a similar compound, the melting point is 199.0 to 203.0 °C, the boiling point is 175℃ at 101 325 Pa, and it is slightly soluble in aqueous acid, DMSO (when heated and sonicated), and very slightly soluble in methanol . It is a solid and its color ranges from pale beige to light brown .Scientific Research Applications
Heterocyclic Compound Synthesis
Research has shown significant interest in the synthesis of heterocyclic compounds, which include isothiazolopyridines, pyridothiazines, and pyridothiazepines, due to their valuable biological activities. For example, the paper by Youssef, Azab, and Youssef (2012) details the synthesis of these compounds using both conventional and modern microwave techniques, highlighting the efficiency of microwave-assisted reactions in achieving higher yields in shorter times compared to conventional methods (Youssef, Azab, & Youssef, 2012).
Anticonvulsant and Antimicrobial Activities
Another study by Paronikyan et al. (2002) synthesized new heterocyclic systems based on isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine and isothiazolo[4,5-b]-2,7-naphthyridine, demonstrating their anticonvulsant properties. This synthesis pathway involves the interaction of bromine with certain nitrile groups, leading to intramolecular cyclization and the formation of compounds with potential anticonvulsant activity (Paronikyan et al., 2002).
Furthermore, the study by Abunada et al. (2008) on the synthesis of pyrazole derivatives and their subsequent reaction to form pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives highlights the antimicrobial potential of these compounds. This research underscores the utility of such heterocyclic compounds in developing new antimicrobial agents (Abunada et al., 2008).
Mechanism of Action
Target of Action
Related compounds such asN-Methylbenzamide have been reported to be potent inhibitors of PDE10A (phosphodiesterase) , which is abundant only in brain tissue . This suggests that the compound might have similar targets.
Biochemical Pathways
Related compounds have been found to inhibit enzymes likecollagen prolyl-4-hydroxylase , suggesting that this compound might also affect similar pathways.
Result of Action
Related compounds have shownanti-inflammatory and analgesic activities , suggesting that this compound might have similar effects.
Properties
IUPAC Name |
3-bromo-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3OS.ClH/c1-18-6-5-11-12(8-18)20-14(16-11)17-13(19)9-3-2-4-10(15)7-9;/h2-4,7H,5-6,8H2,1H3,(H,16,17,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPCHZULDBZXRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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